Cas no 2248278-36-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate is a specialized chemical compound featuring a unique molecular structure combining an isoindole-1,3-dione moiety with a sulfonamido-propanoate group. Its design offers enhanced reactivity and selectivity, making it suitable for applications in pharmaceutical intermediates or organic synthesis. The presence of the imidazole sulfonamide group contributes to potential biological activity, while the ester linkage provides versatility for further derivatization. This compound is particularly valuable in medicinal chemistry research, where its structural motifs may be leveraged for drug discovery or enzyme inhibition studies. High purity and well-defined synthetic pathways ensure reproducibility in experimental settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate structure
2248278-36-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate
CAS No:2248278-36-4
MF:C16H16N4O6S
MW:392.386442184448
CID:6321146
PubChem ID:165732780
Update Time:2025-11-01

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate
    • EN300-6520631
    • 2248278-36-4
    • Inchi: 1S/C16H16N4O6S/c1-10-18-13(9-19(10)2)27(24,25)17-8-7-14(21)26-20-15(22)11-5-3-4-6-12(11)16(20)23/h3-6,9,17H,7-8H2,1-2H3
    • InChI Key: PNNINWAXPJEBJP-UHFFFAOYSA-N
    • SMILES: S(C1=CN(C)C(C)=N1)(NCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 392.07905542g/mol
  • Monoisotopic Mass: 392.07905542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 697
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 136Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate (CAS No. 2248278-36-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate (CAS No. 2248278-36-4) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining an isoindole-1,3-dione core with a 1,2-dimethylimidazole sulfonamide moiety, makes it a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential as a protease inhibitor or enzyme modulator, given its ability to interact with specific biological pathways.

In recent years, the demand for small-molecule inhibitors and bioactive compounds has surged, driven by advancements in precision medicine and drug discovery. This compound's sulfonamide group is a key feature, as sulfonamides are known for their broad-spectrum biological activity, including antimicrobial and anti-inflammatory properties. The integration of a 1,2-dimethylimidazole ring further enhances its stability and binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate involves multi-step organic transformations, including amide coupling and sulfonylation reactions. These processes require meticulous optimization to achieve high yields and purity, which are critical for its application in high-throughput screening (HTS) and lead optimization programs. The compound's CAS No. 2248278-36-4 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documentation.

The growing interest in personalized therapeutics and targeted drug delivery systems has positioned this compound as a potential building block for bioconjugation and prodrug development. Its isoindole-1,3-dione scaffold is particularly valuable for designing fluorescent probes or molecular tags, which are essential tools in bioimaging and diagnostic assays. Additionally, its compatibility with click chemistry protocols opens avenues for modular synthesis of complex biomolecules.

In the context of green chemistry and sustainable synthesis, researchers are exploring eco-friendly methodologies to produce 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanoate with minimal environmental impact. Techniques such as microwave-assisted synthesis and catalytic C-H activation are being investigated to streamline its production while reducing waste generation. These efforts align with the broader industry shift toward green pharmaceuticals and circular economy principles.

As the scientific community continues to unravel the full potential of CAS No. 2248278-36-4, its applications in immunotherapy, neurodegenerative disease research, and cancer biology are being actively explored. The compound's ability to modulate protein-protein interactions (PPIs) and signal transduction pathways makes it a versatile tool for both academic and industrial research. With ongoing advancements in cheminformatics and AI-driven drug design, the future holds exciting possibilities for this molecule.

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